molecular formula C15H10Cl2N2OS B2992042 (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-09-7

(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2992042
CAS No.: 338417-09-7
M. Wt: 337.22
InChI Key: YAOLTURJDAZWRX-RIYZIHGNSA-N
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Description

(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazinone core with chloro and amino substituents. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then cyclized with a thiol reagent under controlled conditions to yield the final benzothiazinone product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Halogenation or nitration reactions can introduce new substituents into the benzothiazinone ring, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens (chlorine, bromine), nitric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is unique due to its specific structural features and the presence of both chloro and amino substituents. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-9-2-1-3-11(6-9)18-8-14-15(20)19-12-5-4-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOLTURJDAZWRX-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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